Basicity (pKa): 2-Ethylaniline is a Weaker Base than Unsubstituted Aniline
The basicity of 2-ethylaniline, as measured by its pKa of the conjugate acid, is 4.42 at 25 °C . This value is lower than that of unsubstituted aniline (pKa 4.63) [1], indicating that the ortho-ethyl substituent slightly reduces the availability of the nitrogen lone pair for protonation compared to the parent compound. This difference is attributed to a combination of steric hindrance and subtle electronic effects of the ortho-alkyl group [2].
| Evidence Dimension | Acid dissociation constant (pKa) of conjugate acid |
|---|---|
| Target Compound Data | pKa = 4.42 (at 25 °C) |
| Comparator Or Baseline | Aniline (pKa = 4.63) |
| Quantified Difference | ΔpKa = -0.21 (lower basicity) |
| Conditions | Aqueous solution, 25 °C |
Why This Matters
The reduced basicity relative to aniline directly influences the compound's behavior in acid-catalyzed reactions, salt formation, and chromatographic separations, making it a distinct entity for procurement in synthetic chemistry workflows.
- [1] OpenStax. 24.4 Basicity of Arylamines. Organic Chemistry. Accessed 2026. View Source
- [2] Verevkin, S. P.; Emel'yanenko, V. N.; Tokhtaeva, D. N. Thermochemical study of the ortho interactions in alkyl substituted anilines. The Journal of Chemical Thermodynamics 2016, 92, 156-163. View Source
